2,3-Dibromo-1,4-naphthoquinone CAS number 13243-65-7
2,3-Dibromo-1,4-naphthoquinone CAS number 13243-65-7
An In-Depth Technical Guide to 2,3-Dibromo-1,4-naphthoquinone (CAS: 13243-65-7): A Versatile Scaffold for Chemical and Biological Exploration
Introduction
The 1,4-naphthoquinone core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Within this important class of molecules, 2,3-Dibromo-1,4-naphthoquinone emerges as a pivotal synthetic intermediate and a potent bioactive agent in its own right. Its strategic di-halogenation at the electrophilic C2 and C3 positions of the quinone ring provides a reactive platform for the synthesis of diverse molecular architectures.[2] This guide offers a comprehensive technical overview of 2,3-Dibromo-1,4-naphthoquinone, detailing its physicochemical properties, synthesis, chemical reactivity, biological functions, and the analytical methodologies for its characterization, designed for researchers and professionals in drug discovery and development.
Physicochemical and Structural Properties
2,3-Dibromo-1,4-naphthoquinone is a solid crystalline substance whose key properties are summarized below. The two bromine atoms significantly influence the molecule's electrophilicity and reactivity, making it an excellent substrate for various chemical transformations.
| Property | Value | Source |
| CAS Number | 13243-65-7 | PubChem[3] |
| Molecular Formula | C₁₀H₄Br₂O₂ | PubChem[3] |
| Molecular Weight | 315.94 g/mol | PubChem[3] |
| IUPAC Name | 2,3-dibromonaphthalene-1,4-dione | PubChem[3] |
| Synonyms | 2,3-Dibromonaphthoquinone, DBNQ | PubChem[3] |
| Appearance | Yellow to orange crystalline powder | N/A |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)Br | PubChem[3] |
| InChIKey | PSMABVOYZJWFBV-UHFFFAOYSA-N | PubChem[3] |
Synthesis and Chemical Reactivity
While commercially available, 2,3-Dibromo-1,4-naphthoquinone can be readily synthesized in the laboratory. Its true value lies in its exceptional reactivity, serving as a cornerstone for building molecular complexity.
Representative Synthesis Protocol: Direct Bromination
The compound is typically prepared via the direct electrophilic bromination of 1,4-naphthoquinone. The electron-withdrawing nature of the carbonyl groups deactivates the aromatic ring, favoring addition to the electron-rich double bond of the quinone moiety, followed by elimination to yield the substituted product.
Protocol: Synthesis of 2,3-Dibromo-1,4-naphthoquinone [4]
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Dissolution: Dissolve 1,4-naphthoquinone (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.
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Bromine Addition: To this solution, add molecular bromine (Br₂, ~2.0-2.2 eq) dropwise at room temperature. The reaction is typically exothermic and the color will change from a clear solution to a deep red/brown.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize excess bromine. The organic layer is then separated.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2,3-Dibromo-1,4-naphthoquinone as a crystalline solid.
Key Chemical Transformations
The C2 and C3 positions, bearing the bromo substituents, are highly electrophilic and susceptible to a variety of transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This reactivity allows for the systematic modification of the naphthoquinone core to generate libraries of derivatives for structure-activity relationship (SAR) studies.
The bromine atoms are excellent leaving groups, facilitating displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reaction pathway is a cornerstone for the synthesis of many biologically active heterocyclic and amino-substituted naphthoquinones.[5]
2,3-Dibromo-1,4-naphthoquinone is an ideal substrate for the Sonogashira coupling, a powerful C-C bond-forming reaction between a vinyl/aryl halide and a terminal alkyne.[6] This reaction enables the introduction of alkynyl moieties, which can serve as handles for further functionalization (e.g., via click chemistry) or as integral parts of the final pharmacophore.[2][4]
Caption: Key reaction pathways of 2,3-Dibromo-1,4-naphthoquinone.
Protocol: Representative Sonogashira Coupling [4][7]
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2,3-Dibromo-1,4-naphthoquinone (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.025 eq).
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Solvent and Reagents: Add an appropriate solvent (e.g., THF or a DMSO/CHCl₃ mixture) and an amine base (e.g., triethylamine or diisopropylamine, ~7.0 eq).
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Alkyne Addition: Add the terminal alkyne (2.2 eq) to the mixture.
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Reaction: Stir the reaction at room temperature or with gentle heating. Monitor its progress by TLC.
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Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Et₂O), filter through a pad of Celite®, and wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel to obtain the 2,3-dialkynyl-1,4-naphthoquinone product.
Biological Activities and Therapeutic Potential
2,3-Dibromo-1,4-naphthoquinone exhibits significant biological activity and serves as a scaffold for developing potent therapeutic agents.
Antifungal Activity
This compound has demonstrated potent antifungal properties against a range of opportunistic fungi and dermatophytes, including clinically relevant species like Candida albicans and Cryptococcus spp.[8][9] In comparative studies, it was identified as a highly effective antifungal agent with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range (<1.56 - 6.25 µg/mL).[10]
Acaricidal (Miticidal) Activity
Research has identified 2,3-Dibromo-1,4-naphthoquinone as an effective acaricide. It shows potent activity against mites such as Psoroptes cuniculi, which is a significant parasite in veterinary science.
Scaffold for Anticancer Drug Development
The 1,4-naphthoquinone framework is present in several clinically used anticancer drugs.[11] While 2,3-Dibromo-1,4-naphthoquinone itself is highly cytotoxic, its key value lies in its use as a starting material to generate derivatives with improved therapeutic indices. For example, 2,3-diyne-1,4-naphthoquinone derivatives synthesized from this precursor have shown significant cytotoxic activity against human cancer cell lines, including ovarian adenocarcinoma (OVCAR-8) and metastatic prostate cancer (PC-3M).[2]
Mechanism of Action
The biological effects of 2,3-Dibromo-1,4-naphthoquinone and its derivatives are attributed to multiple cellular mechanisms, primarily related to membrane disruption and oxidative stress.
Fungal Membrane Disruption
The primary antifungal mechanism of action is believed to be the disruption of fungal membrane permeability.[3][8] This leads to the leakage of essential intracellular components, such as nucleotides and ions, ultimately causing cell death. This direct action on the cell membrane is a valuable attribute, as it can be effective against drug-resistant fungal strains.
Reactive Oxygen Species (ROS) Generation
A hallmark of many quinone-containing compounds is their ability to undergo redox cycling within the cell.[12] This process involves the acceptance of one or two electrons to form semiquinone or hydroquinone species, which can then react with molecular oxygen to generate superoxide radicals and other reactive oxygen species (ROS). The resulting oxidative stress leads to widespread damage of cellular macromolecules, including lipids, proteins, and DNA, triggering apoptotic pathways.[11]
Caption: Proposed mechanisms of action for 2,3-Dibromo-1,4-naphthoquinone.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the standard technique for the analysis and purification of 2,3-Dibromo-1,4-naphthoquinone. A reverse-phase method provides excellent resolution and reproducibility.
Protocol: Analytical RP-HPLC Method [13]
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Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
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Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% formic acid or phosphoric acid.
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Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from 50% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or 278 nm.
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Sample Preparation: Dissolve the sample accurately in the mobile phase (or a compatible solvent like acetonitrile) and filter through a 0.22 µm syringe filter before injection.
-
Validation: The method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines.[14]
Safety, Handling, and Toxicology
As a highly reactive and biologically active compound, 2,3-Dibromo-1,4-naphthoquinone must be handled with appropriate precautions.
Hazard Identification
The compound is classified with the following GHS hazards:
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: Aggregated GHS information from ECHA C&L Inventory.[3]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment: Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.
-
Respiratory Protection: If handling as a powder outside of a fume hood, use a NIOSH-approved respirator with appropriate particulate filters.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Toxicology Profile
A significant challenge for the direct therapeutic application of 2,3-Dibromo-1,4-naphthoquinone is its inherent toxicity. Studies have shown it to be cytotoxic to mammalian cell lines, with an IC₅₀ value of 15.44 µM reported for MRC-5 human lung fibroblast cells.[8][10] It also exhibited high toxicity in broader ecological models such as the Artemia salina lethality assay.[10] This cytotoxicity is closely linked to its mechanism of action, particularly the generation of ROS, which can indiscriminately damage both pathogenic and host cells. This profile underscores its primary utility as a lead compound or synthetic precursor, where subsequent modifications aim to enhance selectivity and reduce off-target toxicity.
Conclusion and Future Directions
2,3-Dibromo-1,4-naphthoquinone is a molecule of considerable interest to synthetic and medicinal chemists. Its straightforward synthesis and exceptional reactivity make it a powerful building block for creating novel, complex molecules with significant therapeutic potential. While its potent antifungal and acaricidal activities are well-documented, its high cytotoxicity limits its direct clinical use. The future of this compound lies in its strategic deployment as a scaffold. By leveraging its versatile chemical handles at the C2 and C3 positions, researchers can continue to develop next-generation naphthoquinone derivatives with improved target selectivity, reduced toxicity, and enhanced efficacy against cancer, fungal infections, and other diseases.
References
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- Guerra-Soto, A., et al. (2024). Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. Journal of Fungi, 10(7), 534.
- Giles, R. G. F., et al. (1998). and 2,3-dialkyl-6,7-dibromo-1,4-naphthoquinones. Journal of the Chemical Society, Perkin Transactions 1.
- Cameron, D. W., et al. (1981). Regioselective bromination of 1,4-naphthoquinones. Australian Journal of Chemistry, 34(7), 1513-1522.
- da Silva, F. C., et al. (2014). Synthesis of 2,3-Diyne-1,4-naphthoquinone Derivatives and Evaluation of Cytotoxic Activity against Tumor Cell Lines. Molecules, 19(9), 13921-13939.
- Chen, X., et al. (2023). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, 28(15), 5859.
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- ResearchGate. (2015). Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC.
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